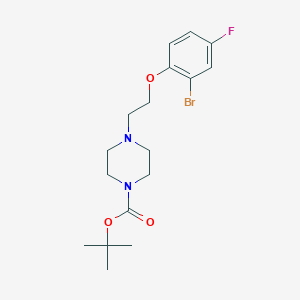

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc)-protected piperazine core linked to a 2-bromo-4-fluorophenoxyethyl substituent. This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromo and fluoro substituents on the aromatic ring may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOVQKYSDBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves multi-step organic synthesis focusing on:

- Installation of the tert-butyl carbamate protecting group on piperazine nitrogen.

- Formation of the 2-(2-bromo-4-fluorophenoxy)ethyl side chain.

- Coupling of the side chain to the piperazine core.

The synthesis is often carried out under inert atmosphere conditions to avoid side reactions and maximize yield.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Piperazine-1-carboxylic acid tert-butyl ester (Boc-protected piperazine) : This is a key intermediate that provides the protected piperazine moiety.

- 2-Bromo-4-fluorophenol : Provides the halogenated phenoxy group.

- 2-Bromoethyl or 2-chloroethyl derivatives : Used to link the phenoxy group to the piperazine.

Stepwise Synthesis Outline

Step 1: Protection of Piperazine

Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an aromatic hydrocarbon solvent such as toluene or xylene at 40–90 °C to yield the tert-butyl piperazine-1-carboxylate intermediate. This reaction is well-established and provides stable protection for the piperazine nitrogen.

Step 2: Preparation of 2-(2-bromo-4-fluorophenoxy)ethyl Intermediate

The 2-bromo-4-fluorophenol is reacted with a suitable alkylating agent such as 2-bromoethyl bromide or 2-chloroethyl bromide under basic conditions (e.g., potassium tert-butoxide in dimethyl sulfoxide) at room temperature for 1 hour. This step forms the 2-(2-bromo-4-fluorophenoxy)ethyl moiety with yields around 60%.

Step 3: Coupling of the Side Chain to Boc-Piperazine

The 2-(2-bromo-4-fluorophenoxy)ethyl intermediate is then reacted with the Boc-protected piperazine under nucleophilic substitution conditions. Potassium tert-butoxide or sodium hydride can be used as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature or slightly elevated temperatures (20–90 °C) over several hours to overnight, resulting in the formation of this compound.

Reaction Conditions and Yields Summary

Research Findings and Optimization Notes

- Use of aromatic hydrocarbons such as toluene or xylene as solvents in Boc protection and reduction steps improves product purity and yield.

- The choice of base (potassium tert-butoxide, sodium hydride) and solvent (DMSO, DMF) is critical for efficient alkylation and coupling reactions.

- Reaction temperatures are generally mild (20–90 °C), balancing reactivity and minimizing side reactions.

- Purification by silica gel chromatography with gradient elution ensures removal of unreacted starting materials and by-products.

- The presence of halogens (bromo and fluoro) on the phenoxy ring requires careful control of reaction conditions to avoid dehalogenation or side reactions.

- Inert atmosphere (nitrogen or argon) is recommended during sensitive steps to prevent oxidation or moisture interference.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenoxy group and the fluorine at the 4-position are susceptible to nucleophilic substitution (SNAr) under specific conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromine substitution | Amines (e.g., morpholine), K2CO3, DMF, 80°C | Tert-butyl 4-(2-(4-fluoro-2-morpholinophenoxy)ethyl)piperazine-1-carboxylate |

| Fluorine substitution | Thiophenol, CuI, DMSO, 120°C | Tert-butyl 4-(2-(2-bromo-4-(phenylthio)phenoxy)ethyl)piperazine-1-carboxylate |

These reactions exploit the electron-withdrawing effects of the adjacent substituents, enhancing the electrophilicity of the aromatic ring .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine derivative, a critical step in drug intermediate synthesis.

| Reagent | Conditions | Product |

|---|---|---|

| HCl (4M in dioxane) | RT, 2 hours | 4-(2-(2-Bromo-4-fluorophenoxy)ethyl)piperazine hydrochloride |

| TFA/DCM (1:1) | 0°C to RT, 30 minutes | Deprotected piperazine trifluoroacetate salt |

This deprotection is quantitative and facilitates further functionalization of the piperazine nitrogen .

Piperazine Ring Functionalization

The secondary amines of the piperazine ring undergo alkylation, acylation, or sulfonylation.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Et3N | DCM, 0°C → RT, 4 hours | Tert-butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)-2-acetylpiperazine-1-carboxylate |

| Sulfonylation | Tosyl chloride, pyridine | THF, reflux, 12 hours | Tert-butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)-2-tosylpiperazine-1-carboxylate |

These modifications are critical for tuning physicochemical properties in medicinal chemistry applications .

Oxidative and Reductive Transformations

The ethyl linker and aromatic system participate in redox reactions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | 60°C, 6 hours | Cleavage of ethyl linker to form tert-butyl 4-(2-bromo-4-fluorophenoxy)piperazine-1-carboxylate |

| Reduction | H2, Pd/C, MeOH | RT, 3 atm, 12 hours | Hydrogenolysis of C-Br bond to yield tert-butyl 4-(2-(4-fluorophenoxy)ethyl)piperazine-1-carboxylate |

Oxidative cleavage of the ethyl group is selective under strong acidic conditions, while catalytic hydrogenation removes bromine .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction | Catalyst/Base | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, Na2CO3 | DME/H2O, 80°C, 24 hours | tert-Butyl 4-(2-(4-fluoro-2-(pyridin-3-yl)phenoxy)ethyl)piperazine-1-carboxylate |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene, 110°C, 48 hours | Introduction of aryl amines at the bromine site |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Scientific Research Applications

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity: The target compound’s 2-bromo-4-fluorophenoxyethyl group introduces steric bulk and electronic effects distinct from simpler alkyl (e.g., 2-methylbenzyl in ) or heteroaromatic (e.g., pyrimidine in ) substituents.

- Synthetic Efficiency : High yields (e.g., 98% in ) are achieved via straightforward alkylation, whereas coupling reactions (e.g., Pd-catalyzed in ) may require optimization.

- Analytical Characterization : LC-MS and HRMS are standard for verifying molecular mass and purity, as seen for the bromoindole derivative .

Electronic and Reactivity Profiles

- Halogen Effects: The 2-bromo-4-fluoro substitution in the target compound may enhance electrophilicity compared to non-halogenated analogs (e.g., 2-methylbenzyl in ), facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Boc Deprotection : All analogs share the Boc group, which is typically removed under acidic conditions (e.g., TFA or HCl). Stability during synthesis varies; for example, the diazoacetyl derivative may require mild conditions to prevent decomposition.

Biological Activity

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate, with the chemical formula C₁₇H₂₄BrFN₂O₃ and a molecular weight of approximately 403.29 g/mol, is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperazine ring , and a bromo-fluorophenoxy moiety . These structural components contribute to its unique properties, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₂₄BrFN₂O₃ |

| Molecular Weight | 403.29 g/mol |

| CAS Number | 1227955-27-2 |

Potential Pharmacological Effects

Piperazine derivatives have been associated with various biological activities, including:

- Antidepressant effects

- Antitumor properties

- Antimicrobial activity

The presence of halogen substituents (bromine and fluorine) in the structure may enhance the compound's lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.

Interaction Studies

Research indicates that compounds with similar piperazine structures have shown promising results in binding to various receptors. For instance, studies involving piperazine derivatives have demonstrated interactions with serotonin receptors, which are crucial for mood regulation. Although direct studies on this compound are scarce, it is hypothesized that it may exhibit similar receptor binding capabilities due to its structural features .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the piperazine ring.

- Introduction of the bromo-fluorophenoxy group.

- Carboxylation at the piperazine nitrogen.

Such synthetic pathways allow for further derivatization, potentially leading to analogs with enhanced biological activity or selectivity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological profiles of this compound.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate | 1227955-15-8 | Different halogen substitution pattern |

| Tert-butyl 4-(2-(bromophenoxy)ethyl)piperazine-1-carboxylate | Unknown | Lacks fluorine substitution; may exhibit different activity |

| Tert-butyl 4-[2-(3-bromo-phenoxy)ethyl]piperazine-1-carboxylate | Unknown | Variation in bromine positioning affecting receptor interaction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:

Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with 2-bromo-4-fluorophenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradient) is used to isolate the product, with yields often optimized by controlling stoichiometry and reaction time .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like dehalogenated intermediates.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), piperazine protons (3.0–3.5 ppm), and aromatic signals (6.8–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+) and fragments (e.g., loss of Boc group, m/z ~100) .

- X-ray Diffraction : Resolves stereochemistry and crystal packing, particularly for polymorph identification .

- Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields be improved for analogs with sensitive bromo/fluoro substituents?

- Optimization Strategies :

- Temperature Control : Perform reactions at 0–5°C to suppress debromination side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance nucleophilicity .

- Catalysis : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) may improve regioselectivity in aryl ether formation .

- Case Study : Substituting K₂CO₃ with Cs₂CO₃ increased yields by 15% in analogous piperazine derivatives due to enhanced base strength .

Q. How to address discrepancies between theoretical and observed NMR data?

- Troubleshooting Workflow :

Impurity Analysis : Check for residual solvents (e.g., DMSO-d₆ at 2.5 ppm) or unreacted starting materials via ¹H NMR .

Dynamic Effects : Investigate conformational flexibility (e.g., piperazine ring inversion) using variable-temperature NMR .

Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian or ADF) to identify misassignments .

- Example : In tert-butyl piperazine derivatives, axial-equatorial proton splitting in the piperazine ring can cause unexpected multiplicity .

Q. What strategies resolve polymorphism issues during crystallization?

- Crystallization Protocols :

- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to favor thermodynamically stable polymorphs .

- Seeding : Introduce pre-characterized crystals to control nucleation .

Q. How to evaluate bioactivity potential against kinase targets?

- Methodology :

Molecular Docking : Screen against kinase active sites (e.g., EGFR or BRAF) using software like AutoDock Vina. The bromo/fluoro groups may enhance halogen bonding with kinase backbones .

In Vitro Assays : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

- Data Interpretation : Compare activity with structurally related compounds (e.g., tert-butyl 4-(pyrimidin-2-yl)piperazine derivatives) to establish SAR .

Data Contradiction Analysis

Q. How to reconcile conflicting LCMS and NMR purity results?

- Root Causes :

- Ion Suppression : LCMS may underestimate impurities if co-eluting species suppress ionization. Use UV/ELSD detectors for complementary data .

- Degradation : Hydrolysis of the Boc group during NMR sample preparation (e.g., in DMSO-d₆) can introduce artifacts. Confirm stability via TGA/DSC .

- Resolution : Combine orthogonal techniques (e.g., HPLC-MS and ¹³C NMR) for cross-validation .

Structural Analysis Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.